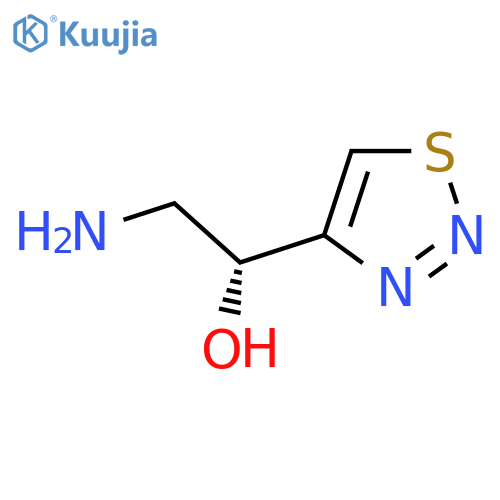Cas no 2227831-58-3 ((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

2227831-58-3 structure
商品名:(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
- EN300-1783862
- 2227831-58-3
-
- インチ: 1S/C4H7N3OS/c5-1-4(8)3-2-9-7-6-3/h2,4,8H,1,5H2/t4-/m1/s1
- InChIKey: YAJZWACKKAISGI-SCSAIBSYSA-N
- ほほえんだ: S1C=C([C@@H](CN)O)N=N1
計算された属性
- せいみつぶんしりょう: 145.03098303g/mol
- どういたいしつりょう: 145.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 100Ų
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783862-0.1g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.1g |
$1635.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-5.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 5g |
$5387.0 | 2023-06-02 | ||
| Enamine | EN300-1783862-2.5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 2.5g |
$3641.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 5g |
$5387.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-0.5g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.5g |
$1783.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-1g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 1g |
$1857.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-1.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 1g |
$1857.0 | 2023-06-02 | ||
| Enamine | EN300-1783862-0.25g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 0.25g |
$1708.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-10g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 10g |
$7988.0 | 2023-09-19 | ||
| Enamine | EN300-1783862-10.0g |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol |
2227831-58-3 | 10g |
$7988.0 | 2023-06-02 |
(1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2227831-58-3 ((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol) 関連製品
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
